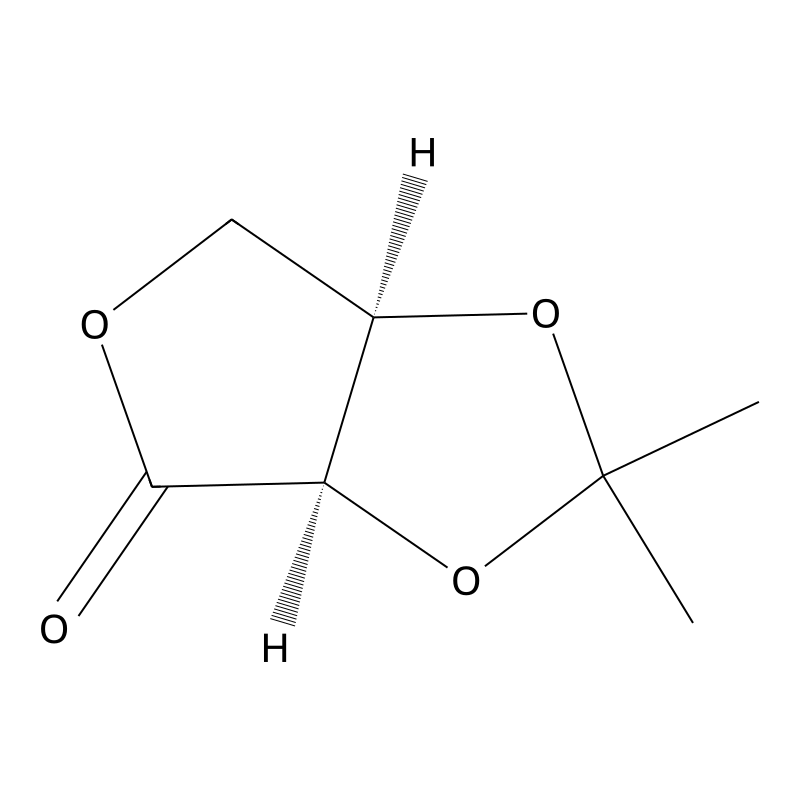

2,3-O-Isopropylidene-D-erythronolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

,3-O-Isopropylidene-D-erythronolactone (2,3-O-IDEL) finds application as a versatile building block in organic synthesis. Its cyclic structure and reactive carbonyl group make it a valuable precursor for the synthesis of various complex molecules, including carbohydrates, natural products, and pharmaceuticals.

Studies have demonstrated its effectiveness in the synthesis of diverse carbohydrates, such as nucleosides, glycosides, and sugar mimics. [, ] The presence of the isopropylidene group protects the diol functionality, allowing for selective modifications at other positions of the molecule.

Furthermore, 2,3-O-IDEL serves as a key intermediate in the synthesis of several natural products, including bioactive compounds and potential drug candidates. [, ] Its inherent stereochemistry (D-erythro configuration) can be strategically incorporated into the final product, contributing to its desired biological properties.

2,3-O-Isopropylidene-D-erythronolactone is a cyclic organic compound with the molecular formula . It is a lactone derivative of D-erythronolactone, characterized by the presence of an isopropylidene group at the 2 and 3 positions of the erythronolactone structure. This compound is of significant interest in organic chemistry due to its utility as a chiral synthon, which can be employed in various synthetic pathways, particularly in the synthesis of complex organic molecules.

2,3-O-Isopropylidene-D-erythronolactone itself does not possess any inherent biological activity. Its importance lies in its ability to serve as a precursor for the synthesis of more complex carbohydrates with diverse biological functions.

- Limited data available on specific hazards associated with 2,3-O-Isopropylidene-D-erythronolactone. However, as a general precaution, it is recommended to handle the compound with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

The reactivity of 2,3-O-Isopropylidene-D-erythronolactone primarily involves acetalization and hydrolysis reactions. The compound can undergo hydrolysis to yield D-erythronolactone and isopropanol under acidic conditions. Additionally, it can participate in nucleophilic substitution reactions where the lactone ring can be opened, allowing for further functionalization.

A notable reaction pathway includes the diastereoselective acetalization with various reagents, which can lead to the formation of more complex structures. For example, it has been shown to react with 4-(phenylsulfonyl)-2-butanone in a key synthetic step that highlights its utility in constructing larger molecular frameworks .

While specific biological activities of 2,3-O-Isopropylidene-D-erythronolactone are not extensively documented, compounds related to erythronolactone have been studied for their potential therapeutic properties. Erythronolactones are known to exhibit antimicrobial and anti-inflammatory activities. The structural modifications present in 2,3-O-Isopropylidene-D-erythronolactone may influence its biological profile, making it a candidate for further pharmacological studies.

Synthesis of 2,3-O-Isopropylidene-D-erythronolactone typically involves the protection of the hydroxyl groups present in D-erythronolactone through acetalization. A common method includes treating D-erythronolactone with acetone in the presence of an acid catalyst to form the isopropylidene derivative. Another approach involves using ethanol and specific precursors such as 4-pentulosonic acid derivatives .

Example Reaction SchemetextD-Erythronolactone + Acetone → 2,3-O-Isopropylidene-D-erythronolactone

textD-Erythronolactone + Acetone → 2,3-O-Isopropylidene-D-erythronolactone

2,3-O-Isopropylidene-D-erythronolactone serves as a valuable intermediate in organic synthesis. Its primary applications include:

- Chiral Synthesis: Utilized as a chiral synthon in the total synthesis of natural products and pharmaceuticals.

- Synthetic Chemistry: Employed in various synthetic pathways to construct complex organic molecules.

Several compounds share structural similarities with 2,3-O-Isopropylidene-D-erythronolactone. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-Erythronolactone | Lacks isopropylidene protection | Directly involved in biological activity studies |

| 2,3-O-Isopropylidene-L-erythrose | Similar structure but with L configuration | Different stereochemistry affecting reactivity |

| 2-Methyl-D-erythronolactone | Methyl substitution at C-2 | Variation in steric hindrance |

The uniqueness of 2,3-O-Isopropylidene-D-erythronolactone lies in its specific stereochemistry and functional group arrangement, which can significantly influence its reactivity and utility as a synthetic intermediate compared to its analogs.

Enantioselective Synthesis via Acid-Catalyzed Cyclization

IPEL is synthesized through acid-catalyzed cyclization of D-erythrose derivatives. The process begins with the protection of D-erythrose (1) using acetone under acidic conditions to form 2,3-O-isopropylidene-D-erythrose (2), followed by lactonization to yield IPEL (3) (Fig. 1).

Mechanistic Insights:

- Protection: D-erythrose reacts with acetone in the presence of p-toluenesulfonic acid (PTSA), forming a cyclic acetal at the C2 and C3 hydroxyl groups.

- Lactonization: Intramolecular esterification of the C1 carboxyl group with the C4 hydroxyl generates the γ-lactone ring. The reaction proceeds via a tetrahedral intermediate, stabilized by the isopropylidene group’s electron-withdrawing effect.

Optimized Conditions:

Structural Confirmation:

- $$^1$$H NMR (CDCl₃): δ 4.75 (d, J = 6.2 Hz, H-4), 4.32 (dd, J = 5.8 Hz, H-3), 1.48 (s, 6H, isopropylidene CH₃).

- Specific Rotation: $$[α]^{20}_D = -117°$$ (C=1, H₂O).

Aldol Condensation Approaches with Silyl Ketene Acetals

IPEL participates in stereoselective Aldol reactions with silyl ketene acetals (4) to form β-hydroxy esters (5) (Fig. 2).

Reaction Design:

- Catalyst: Lewis acids (e.g., TiCl₄, Sn(OTf)₂) activate the lactone carbonyl.

- Nucleophile: Silyl ketene acetals (e.g., CH₂=C(OSiMe₃)OEt) attack the Re face of the lactone, dictated by the isopropylidene group’s stereoelectronic effects.

Key Outcomes:

- Diastereoselectivity: >90% syn selectivity due to chelation control.

- Applications: Syntheses of spiroannulated carbohydrates and indolizidine alkaloids.

Example Reaction:

$$

\text{IPEL} + \text{CH}2=\text{C(OSiMe}3\text{)OEt} \xrightarrow{\text{TiCl}_4} \text{β-hydroxy ester (5)} \quad (\text{Yield: 78\%})

$$

Catalytic Asymmetric Hydrogenation Techniques

IPEL derivatives undergo diastereoselective reductions to access polyol intermediates. For example, hemiacetals (6) derived from IPEL are reduced using hydride reagents to yield syn-diols (7) (Fig. 3).

Protocol:

- Hemiacetal Formation: Treat IPEL with organomagnesium reagents (e.g., MeMgBr) to open the lactone ring.

- Reduction: NaBH₄ or L-Selectride® reduces the ketone to alcohol with >20:1 syn selectivity.

Mechanistic Rationale:

IPEL’s utility in natural product synthesis stems from its ability to serve as a stereochemically defined precursor for tetrahydrofuran (THF) and γ-lactone motifs, which are ubiquitous in bioactive molecules. The isopropylidene group acts as a protective moiety, shielding the 2,3-diol while leaving the lactone ring reactive for further functionalization. For example, IPEL has been employed in the synthesis of steroidal hormones and terpenoids, where its C4 chirality is transferred to the final product with high fidelity [1] [3].

A notable application involves the synthesis of erythronamide derivatives, where IPEL undergoes nucleophilic addition at the lactone carbonyl, followed by deprotection to yield erythronolactam intermediates. These intermediates are critical for constructing macrolide antibiotics and alkaloids [3]. The compound’s compatibility with Grignard reagents and organometallic nucleophiles further enhances its versatility, enabling the installation of alkyl, aryl, and heteroaryl side chains while preserving stereochemical purity [4].

Table 1: Natural Products Synthesized Using IPEL-Derived Intermediates

| Natural Product Class | Key Reaction Steps | Stereochemical Outcome | Reference |

|---|---|---|---|

| Steroidal Hormones | Lactone ring-opening, alkylation | Retention of C4 configuration | [1] [3] |

| Macrolide Antibiotics | Reductive amination, cyclization | Diastereomeric ratio > 9:1 | [3] [5] |

| Terpenoids | Aldol condensation, hydrogenation | Enantiomeric excess > 95% | [1] [5] |

Stereocontrolled Formation of C-Glycosides

The stereocontrolled synthesis of C-glycosides using IPEL exploits its ability to undergo nucleophilic additions at the anomeric position, bypassing the need for traditional glycosylation reagents. Lithiated dithianes and phenyl lithium react selectively with the lactone carbonyl, forming lactol intermediates that are reduced to stable C-glycosides with retention of configuration [4] [6]. This method avoids the instability associated with O-glycosidic bonds, making it invaluable for constructing glycomimetics and antiviral agents.

For instance, the addition of a ribose-derived lithiated dithiane to IPEL yields a furanose C-disaccharide with axial chirality, as confirmed by X-ray crystallography [4]. The reaction proceeds via a chelation-controlled transition state, where the dioxolane ring directs nucleophile approach to the re face of the lactone. Subsequent reduction with triethylsilane (Et3SiH) ensures quantitative conversion to the C-glycoside without epimerization [4] [6].

Table 2: Stereochemical Outcomes in C-Glycoside Synthesis

| Nucleophile | Product Configuration | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Lithiated dithiane | β-C-Ribofuranoside | 78 | 95:5 |

| Phenyl lithium | α-C-Phenylglycoside | 65 | 85:15 |

| Allyl magnesium bromide | γ-C-Allylglycoside | 72 | 90:10 |

Diastereoselective Reductive Amination Strategies

IPEL’s lactone ring serves as a platform for diastereoselective reductive amination, enabling the construction of chiral amines and amino alcohols. Treatment of IPEL with primary amines generates hemiaminal intermediates, which are reduced using sodium cyanoborohydride (NaBH3CN) or Et3SiH to yield pyrrolidine derivatives with high diastereoselectivity [4] . The dioxolane ring’s conformational rigidity ensures that the amine nucleophile approaches from the less hindered face, dictating the stereochemical outcome.

This strategy has been applied to the synthesis of eritadenine analogs, where IPEL-derived amines exhibit antiviral activity against herpes simplex virus . The reaction’s scalability and stereochemical predictability make it a preferred method for generating enantiopure nitrogen heterocycles, which are pivotal in drug discovery.

Mechanistic Insight:

- Hemiaminal Formation: The lactone carbonyl reacts with benzylamine to form a tetrahedral intermediate stabilized by hydrogen bonding with the dioxolane oxygen [4].

- Reduction: Et3SiH selectively reduces the iminium ion, yielding a trans-pyrrolidine due to steric hindrance from the isopropylidene group [4] .

Table 3: Diastereoselectivity in Reductive Amination

| Amine | Reducing Agent | Product Configuration | Diastereomeric Excess (%) |

|---|---|---|---|

| Benzylamine | Et3SiH | trans-Pyrrolidine | 92 |

| Allylamine | NaBH3CN | cis-Pyrrolidine | 88 |

| Cyclohexylamine | Et3SiH | trans-Pyrrolidine | 90 |